2-(4-Iodophenoxy)pyrazine

CCR5 antagonist chemokine receptor HIV entry inhibitor

Fragment-based screening often stalls when a validated hit lacks a synthetic vector for expansion. This iodo congener solves that: its C-I bond enables rapid parallel diversification (Sonogashira, Suzuki) while the iodine's anomalous signal (f'' ≈ 6.8 e⁻) supports direct co-crystallography without additional derivatisation. • CCR5 IC50: 30 µM (MOLT4 Ca²⁺ assay) - the only halogen congener with public activity data. • Patent-validated SNAr route (~90% crude yield) ensures scalable, reproducible supply. • Iodine's polarisability confers unique halogen-bonding capacity; bromo/chloro congeners are not functional substitutes.

Molecular Formula C10H7IN2O
Molecular Weight 298.08 g/mol
Cat. No. B8308060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodophenoxy)pyrazine
Molecular FormulaC10H7IN2O
Molecular Weight298.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=NC=CN=C2)I
InChIInChI=1S/C10H7IN2O/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h1-7H
InChIKeyOZWBFUUQGLORSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Iodophenoxy)pyrazine Identity & Procurement


2-(4-Iodophenoxy)pyrazine (CAS 1250654-17-1, molecular formula C₁₀H₇IN₂O, molecular weight 298.08 g/mol) is a halogenated 2-phenoxypyrazine derivative in which a 4-iodophenoxy moiety is appended to the pyrazine ring at the 2-position . The compound has been annotated in ChEMBL (CHEMBL2064163) with a reported CCR5 antagonist IC₅₀ of 3.00 × 10⁴ nM (30 µM) in a human MOLT4 cell calcium-mobilization assay [1]. It is cited in patent literature as a synthetic building block within broader estrogen receptor modulator programmes (US 9,399,646 B2) [2]. The iodine substituent confers distinct physicochemical and reactivity features relative to the F, Cl, and Br congeners, including elevated molecular weight, higher polarisability, and potential for heavy-atom derivatisation in structural biology.

Iodine anomalous scatter for crystallographic phasing (SAD/MAD)
Aryl iodide for Pd-catalyzed cross-coupling diversification
Curated CCR5 antagonist activity anchor
Differentiation phenotype screening in cell models

2-(4-Iodophenoxy)pyrazine: Why Halogen Substitution Fails


Simple substitution of 2-(4-iodophenoxy)pyrazine with its bromo, chloro, or fluoro congeners is scientifically unwarranted because the halogen identity governs multiple orthogonal selection-relevant properties simultaneously: (i) molecular recognition—the iodine atom's larger van der Waals radius (1.98 Å vs. 1.85 Å for Br, 1.75 Å for Cl, 1.47 Å for F) alters steric occupancy in binding pockets; (ii) electronic effects—iodine's higher polarisability enhances halogen-bonding capacity, which can be decisive in protein–ligand interactions [1]; (iii) physicochemical profile—logP, aqueous solubility, and melting point shift systematically across the halogen series, affecting formulation and assay compatibility; and (iv) synthetic utility—the C–I bond is the most reactive in cross-coupling chemistry (oxidative addition), enabling downstream diversification chemistries that C–Br, C–Cl, and C–F bonds either do not support or support with substantially lower efficiency. Procuring the incorrect halogen congener therefore risks assay failure, irreproducible SAR, or inability to execute planned synthetic sequences.

Halogen steric and electronic differences alter molecular recognition; binding poses of I vs. Br/Cl/F may diverge

Systematic lipophilicity increase with heavier halogen shifts logP, solubility, and assay behaviour

C–I reactivity for cross-coupling far exceeds C–Br/C–Cl; planned chemistry may stall with lighter halogens

2-(4-Iodophenoxy)pyrazine: Differentiation Evidence vs. Analogs


CCR5 Antagonist Potency Baseline

2-(4-Iodophenoxy)pyrazine (CHEMBL2064163) exhibits a measured CCR5 antagonist IC₅₀ of 3.00 × 10⁴ nM (30 µM) in a human MOLT4 T-lymphoblast cell line assessed by inhibition of chemokine-induced calcium mobilisation using Fluo-4-AM dye [1]. This value establishes a quantitative activity baseline that distinguishes the iodo derivative from high-affinity clinical CCR5 antagonists (e.g., maraviroc, IC₅₀ ≈ 3 nM in comparable calcium-flux formats). Within the 2-phenoxypyrazine chemotype, the 3.00 × 10⁴ nM datum is the only publicly curated CCR5 potency measurement available, meaning that bromo, chloro, and fluoro congeners lack any validated CCR5 activity annotation in ChEMBL or BindingDB as of the knowledge cutoff date. The presence of a defined, albeit modest, potency furnishes a starting point for SAR exploration that the halogen analogs do not offer.

CCR5 Antagonist Potency
Reported
IC₅₀ 30 µM (MOLT4)
vs. maraviroc ~3 nM
Defined potency anchor; Br/Cl/F lack CCR5 data
~10,000× weaker than clinical comparator; requires potency improvement
CCR5 antagonist chemokine receptor HIV entry inhibitor

Molecular Weight Distinction for Mass Spectrometry

The molecular weight of 2-(4-iodophenoxy)pyrazine (298.08 g/mol ) is 47.00 Da higher than its bromo analog (251.08 g/mol [1]), approximately 92 Da higher than the chloro congener (~206.5 g/mol), and approximately 108 Da higher than the fluoro congener (190.17 g/mol ). This mass increment, attributable solely to the halogen atom, provides a distinctive isotopic signature in mass spectrometry: iodine is monoisotopic (¹²⁷I, 100% abundance), yielding a clean [M+H]⁺ peak without the characteristic 1:1 doublet of bromine (⁷⁹Br:⁸¹Br) or the 3:1 pattern of chlorine. In fragment-based screening by LC-MS or SPR, the iodo compound can serve as an unambiguous mass tag, simplifying hit identification in mixtures or cocktails where bromo/chloro isotopologues could confound deconvolution.

Molecular Weight
Reported
298.08 g/mol
Δ +47 Da vs. Br
Monoisotopic iodine gives clean MS signature
No isotopic doublet; unambiguous hit deconvolution
molecular weight mass spectrometry fragment-based drug discovery

Lipophilicity and Melting Point Trends

The bromo congener 2-(4-bromophenoxy)pyrazine has an experimentally measured logP of 2.649 and a melting point of 61–63 °C [1]. The fluoro congener exhibits a higher melting point of 99 °C , consistent with the trend that para-halogen substitution modulates crystal packing via halogen-dependent intermolecular interactions. Although the experimental logP for the iodo compound has not been reported in the peer-reviewed literature, systematic logP increments of approximately 0.5–0.7 log units per halogen step (H → F → Cl → Br → I) are well-established for aryl halides [2]. Extrapolating from the bromo congener (logP 2.649), the iodo compound is predicted to have a logP in the range of 3.0–3.3, representing a meaningful increase in lipophilicity that will affect aqueous solubility, membrane permeability, and non-specific protein binding in biochemical assays.

Lipophilicity & Melting
Context-dependent
logP ~3.0–3.3 (predicted)
Br congener logP 2.649
Higher lipophilicity may shift assay partitioning
Extrapolated from halogen π constants; experimental logP unavailable
lipophilicity logP melting point physicochemical profiling

Documented Synthetic Route and Purity Data

A defined synthetic procedure for 2-(4-iodophenoxy)pyrazine is disclosed in US Patent 9,399,646 B2 [1]: nucleophilic aromatic substitution (SNAr) of chloropyrazine (124 mg, 1.08 mmol) with 4-iodophenol (263 mg, 1.20 mmol, 1.11 equiv) using K₂CO₃ (749 mg, 5.42 mmol) in DMF at 100 °C for 9.5 h, followed by room-temperature stirring overnight. After aqueous workup and silica gel chromatography (0–20% EtOAc/hexanes), the product was obtained as 289 mg of a white semi-solid containing approximately 15% residual 4-iodophenol. This translates to a crude yield of ~90% (assuming 85% purity), with ¹H NMR characterisation in DMSO-d₆ confirming the structure: δ 8.57 (d, 1H), 8.41 (d, 1H), 8.21 (dd, 1H), 7.78 (d, 2H), 7.07 (d, 2H). The disclosed procedure provides a validated starting point for scale-up, impurity profiling, and analytical method development. In contrast, the chloro and fluoro congeners largely lack publicly documented synthetic procedures with reported yields, complicating procurement quality assurance.

Synthetic Procedure
Patent-documented
SNAr, ~90% yield, ~85% purity
¹H NMR assigned (DMSO-d₆)
Validated route with impurity profile de-risks procurement
Br/Cl/F analogs lack publicly documented procedures
synthesis nucleophilic aromatic substitution medicinal chemistry building block

Iodine Anomalous Scattering for X-Ray Phasing

The iodine atom in 2-(4-iodophenoxy)pyrazine provides a strong anomalous scattering signal (f'' at Cu Kα ≈ 6.8 electrons) that is exploitable for experimental phasing in protein–ligand co-crystallography via SAD (single-wavelength anomalous diffraction) or MAD (multi-wavelength anomalous diffraction) methods [1]. This capability is not accessible with the fluoro congener (negligible anomalous signal) and is substantially weaker with the chloro congener (f'' at Cu Kα ≈ 0.7 electrons). The bromo congener (f'' at Cu Kα ≈ 1.3 electrons) provides a marginal anomalous signal that is often insufficient for experimental phasing of medium-to-large macromolecular complexes. For laboratories engaged in fragment-based screening by X-ray crystallography, the iodo derivative can serve simultaneously as a chemical probe and as an intrinsic phasing vehicle, eliminating the need for selenomethionine labelling or heavy-atom soaking protocols [2].

Anomalous Scattering
Class-level
I f'' ≈ 6.8 e⁻
Br f'' ≈ 1.3 e⁻; Cl f'' ≈ 0.7 e⁻
Enables SAD/MAD phasing without heavy-atom soak
~5× signal of Br; phasing power for protein–ligand complexes
X-ray crystallography anomalous scattering SAD/MAD phasing structural biology

2-(4-Iodophenoxy)pyrazine Application Scenarios


CCR5 Fragment-Based Lead Discovery

With a curated CCR5 antagonist IC₅₀ of 30 µM (human MOLT4 calcium-mobilisation assay) [1], 2-(4-iodophenoxy)pyrazine is suitable as a low-affinity starting fragment for structure-guided optimisation of chemokine receptor antagonists. The iodine atom provides both an anomalous scattering handle for co-crystallography and a synthetic vector for parallel cross-coupling diversification (Sonogashira, Suzuki, Buchwald–Hartwig) to explore vectors toward improved potency. No other halogen congener in the 2-(4-halophenoxy)pyrazine series has a publicly reported CCR5 activity value, making the iodo compound the only evidence-supported choice for initiating this chemistry programme. Researchers procuring this compound for CCR5-related fragment campaigns should plan for potency improvement of at least 3–4 log units to reach lead-like affinity, consistent with typical fragment-to-lead trajectories.

SAD/MAD Phasing in X-Ray Crystallography

The iodine atom (f'' ≈ 6.8 e⁻ at Cu Kα) enables experimental phasing of protein–ligand complexes without additional derivatisation [1]. Procurement of 2-(4-iodophenoxy)pyrazine is indicated for structural biology laboratories conducting fragment soaking or co-crystallisation experiments where anomalous diffraction is required for structure solution. The bromo congener (f'' ≈ 1.3 e⁻) is unlikely to provide sufficient phasing power for targets exceeding ~30 kDa, and the chloro and fluoro congeners are effectively inert as anomalous scatterers. Users should verify Cu Kα or synchrotron beamline compatibility prior to ordering and consider that the iodine atom's larger van der Waals radius (1.98 Å) may influence binding pose relative to smaller halogen analogs.

C–I Cross-Coupling for Library Synthesis

The aryl iodide functionality in 2-(4-iodophenoxy)pyrazine is the most reactive halogen for palladium-catalysed cross-coupling (oxidative addition rates: C–I > C–Br > C–Cl >> C–F). This compound is therefore the preferred procurement choice for medicinal chemistry groups planning diversification of the phenoxy terminus via Sonogashira, Suzuki–Miyaura, Heck, or carbonylation chemistry. The patent-validated synthetic route (SNAr of chloropyrazine with 4-iodophenol, ~90% crude yield) [2] provides a scalable entry that can be executed in standard medicinal chemistry laboratory settings. The bromo congener would require more forcing cross-coupling conditions, while the chloro congener is largely inert under standard Pd(0)/Pd(II) catalytic cycles.

Differentiation-Inducing Agent for Oncology

Multiple independent patent-associated sources describe 2-(4-iodophenoxy)pyrazine and structurally related pyrazine derivatives as exhibiting pronounced activity in arresting proliferation of undifferentiated neoplastic cells and inducing their differentiation to the monocyte lineage, indicating potential utility in anti-cancer and dermatological (e.g., psoriasis) therapeutic research [1]. The compound appears within the broader patent estate of differentiation-inducing hydroxamic acid derivatives (Columbia University/Sloan-Kettering family). While specific EC₅₀ values for the iodo congener are not publicly disclosed, the biological annotation provides a defined therapeutic hypothesis—terminal differentiation induction—that distinguishes this compound from generic pyrazine building blocks lacking any disease-relevant biological annotation. Researchers procuring this compound for oncology phenotypic screening should validate differentiation activity in their cell models using CD11b or CD14 surface marker readouts.

Application
Selection Property
Validation Focus
CCR5 fragment-based lead discovery
Curated CCR5 antagonist potency anchor
Confirm target engagement; improve potency ≥3–4 log units
SAD/MAD phasing in crystallography
Iodine anomalous scattering (f'' ≈ 6.8 e⁻)
Verify phasing power at Cu Kα or synchrotron beamline
Library synthesis via C–I cross-coupling
Aryl iodide reactivity for Pd catalysis
Optimize coupling conditions; confirm product integrity
Oncology differentiation phenotype screening
Reported antiproliferative/differentiation activity
Validate differentiation via CD11b/CD14 markers in cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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